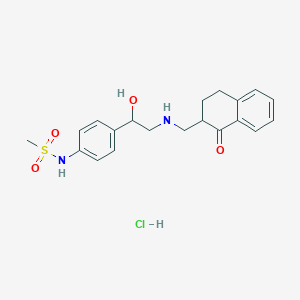
Anti-hypertensive sulfonanilide 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-hypertensive sulfonanilide 1 involves multiple steps, including the formation of sulfonanilide intermediates. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Anti-hypertensive sulfonanilide 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Anti-hypertensive sulfonanilide 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its antihypertensive properties and potential use in treating hypertension.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of Anti-hypertensive sulfonanilide 1 involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting certain enzymes and receptors involved in blood pressure regulation. This inhibition leads to vasodilation and a subsequent reduction in blood pressure .
Comparison with Similar Compounds
Sotalol: A methanesulfonanilide beta adrenergic antagonist used to treat arrhythmias.
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension.
Comparison: Anti-hypertensive sulfonanilide 1 is unique in its specific molecular structure and mechanism of action. Unlike Sotalol, which primarily acts on beta adrenergic receptors, this compound targets different pathways involved in blood pressure regulation. Compared to Nifedipine, it offers a distinct mode of action and potential therapeutic benefits .
Properties
Molecular Formula |
C20H25ClN2O4S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[4-[1-hydroxy-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methylamino]ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O4S.ClH/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24;/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3;1H |
InChI Key |
LJMRDNZQKNDDBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















